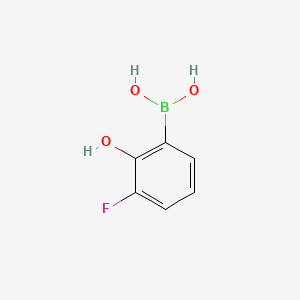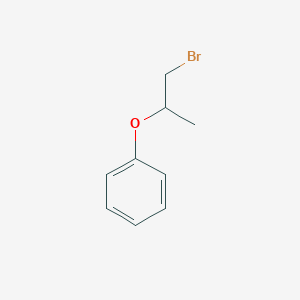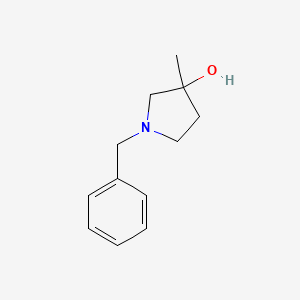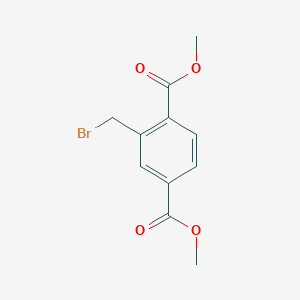
1-(3-ブロモフェニル)グアニジン
概要
説明
“1-(3-Bromophenyl)guanidine” is a chemical compound with the molecular formula C7H8BrN3 . It has a molecular weight of 214.06 g/mol . It is not intended for human or veterinary use and is for research use only.
Synthesis Analysis
The synthesis of guanidines can be achieved through a one-pot approach involving N-chlorophthalimide, isocyanides, and amines . This strategy provides efficient access to diverse guanidines in yields up to 81% through previously unprecedented N-phthaloylguanidines . Another method involves the reaction of N-protected S-methylisothioureas .
Molecular Structure Analysis
Guanidine and its derivatives can be presented as molecules consisting of two functionalities: aminal and imine . The guanidine molecule has six π-electrons at the bonding orbitals, which determines the high molecule stability similar to those of aromatic systems .
Chemical Reactions Analysis
Guanidine and its derivatives feature both nucleophilic and electrophilic characters . It can be assumed that the aminal function of guanidine will act as an N-nucleophile in the additions of unsaturated compounds (the Michael reaction) as well as alkylation and acylation .
科学的研究の応用
グアニジン官能基の合成方法
グアニジンは、化学における最も用途の広い官能基の1つです . この系を含む化合物は、さまざまな生物活性において応用されています . グアニジンの合成には、活性化されたグアニジン前駆体とアミンを反応させ、その後脱保護して対応する遊離グアニジンを得る方法があります .
DNAマイナーグルーブ結合剤およびキナーゼ阻害剤としてのグアニジン
グアニジンは、DNAマイナーグルーブ結合剤およびキナーゼ阻害剤として応用されていることがわかっています . これらの化合物は、DNAのマイナーグルーブと相互作用し、遺伝子発現や細胞機能に影響を与える可能性があります .
α2-ノルアドレナリン受容体標的化グアニジン
グアニジンは、α2-ノルアドレナリン受容体標的化における潜在的な応用があることがわかっています . これは、神経系に関連する状態の治療に影響を与える可能性があります .
殺菌剤設計におけるグアニジン
グアニジンは、その高い極性、強いアルカリ性、および塩を形成する傾向により、殺菌剤分子の設計に導入されたコアグループとして一般的に使用されてきました . その後、ドジン、グアザチン、カルベンダジム、ベノミルなどの多くの市販品に開発されました .
材料科学におけるグアニジン
グアニジンは、その独特の化学的性質により、材料科学で使用されてきました . さまざまな材料の合成に使用でき、それらの構造的および機能的特性に貢献します .
クロマトグラフィーにおけるグアニジン
グアニジンは、混合物を分離するために使用される方法であるクロマトグラフィーにも使用できます . その独特の化学的性質は、分離プロセスに貢献し、この分野で役立ちます .
作用機序
Target of Action
1-(3-Bromophenyl)guanidine has been found to have potent antiamastigote activity against Leishmania amazonensis . The primary target of this compound is the Leishmania cysteine protease , which plays a crucial role in the survival and virulence of the parasite.
Mode of Action
The compound interacts with the Leishmania cysteine protease, inhibiting its activity . This interaction disrupts the normal functioning of the parasite, leading to its death. The exact molecular mechanism of this interaction is still under investigation.
Biochemical Pathways
The inhibition of the Leishmania cysteine protease disrupts the parasite’s protein degradation pathway . This disruption affects the parasite’s ability to process proteins, which is essential for its survival and proliferation. The downstream effects of this disruption are still being studied.
Pharmacokinetics
It is known that the compound has a high gi absorption and is bbb permeant . . These properties suggest that the compound may have good bioavailability, but further studies are needed to confirm this.
Result of Action
The inhibition of the Leishmania cysteine protease by 1-(3-Bromophenyl)guanidine leads to the death of the parasite . This results in a decrease in the parasite load in the host, alleviating the symptoms of leishmaniasis. The compound has also been found to exhibit low toxicity in organs and cells , suggesting that it may have a good safety profile.
Safety and Hazards
将来の方向性
While specific future directions for “1-(3-Bromophenyl)guanidine” are not mentioned in the search results, guanidine derivatives have shown potential in various fields. They are used as synthetic drugs, biocidal agents, catalysts, ligands, and sweeteners . They also serve as a basis for the creation of modern smart materials .
生化学分析
Biochemical Properties
1-(3-Bromophenyl)guanidine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes, thereby affecting biochemical pathways. The compound’s interactions are primarily through hydrogen bonding and hydrophobic interactions, which facilitate its binding to target molecules .
Cellular Effects
1-(3-Bromophenyl)guanidine influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific signaling proteins, leading to alterations in downstream signaling cascades. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins .
Molecular Mechanism
The molecular mechanism of 1-(3-Bromophenyl)guanidine involves its binding to specific biomolecules, leading to enzyme inhibition or activation. The compound can form stable complexes with its targets, resulting in changes in their activity. For example, it may inhibit enzymes by occupying their active sites or by inducing conformational changes that reduce their catalytic efficiency .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3-Bromophenyl)guanidine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes .
Dosage Effects in Animal Models
The effects of 1-(3-Bromophenyl)guanidine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of signaling pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
1-(3-Bromophenyl)guanidine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. For instance, it may be metabolized through phase I and phase II reactions, resulting in the formation of different metabolites .
Transport and Distribution
The transport and distribution of 1-(3-Bromophenyl)guanidine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its biological activity, as it determines the concentration of the compound at its target sites .
Subcellular Localization
1-(3-Bromophenyl)guanidine exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its interaction with target biomolecules and its overall biological effects .
特性
IUPAC Name |
2-(3-bromophenyl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3/c8-5-2-1-3-6(4-5)11-7(9)10/h1-4H,(H4,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCKPUWKMOWDFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20607055 | |
| Record name | N''-(3-Bromophenyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20607055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
870780-73-7 | |
| Record name | N''-(3-Bromophenyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20607055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-Methyl-[1,4]diazepane](/img/structure/B1342283.png)


![3-[4-(Pyridin-2-yl)piperazin-1-yl]propanoic acid dihydrochloride](/img/structure/B1342295.png)







![2-(tert-Butyl)-6-[(dimethylamino)methyl]-4-methylbenzenol](/img/structure/B1342315.png)
![3-Ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B1342322.png)
